molecular formula C11H14O2S B13644725 1-((3-Methoxyphenyl)thio)butan-2-one

1-((3-Methoxyphenyl)thio)butan-2-one

Cat. No.: B13644725
M. Wt: 210.29 g/mol
InChI Key: VTZNHTCCCHRCAU-UHFFFAOYSA-N
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Description

1-((3-Methoxyphenyl)thio)butan-2-one is an organic compound with the molecular formula C11H14O2S It is a thioether derivative of butanone, where a 3-methoxyphenyl group is attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-((3-Methoxyphenyl)thio)butan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-methoxythiophenol with butanone in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

1-((3-Methoxyphenyl)thio)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((3-Methoxyphenyl)thio)butan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((3-Methoxyphenyl)thio)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-((3-Methoxyphenyl)thio)propan-2-one
  • 1-((3-Methoxyphenyl)thio)pentan-2-one
  • 1-((3-Methoxyphenyl)thio)hexan-2-one

Uniqueness

1-((3-Methoxyphenyl)thio)butan-2-one is unique due to its specific structural features, such as the presence of a methoxy group on the phenyl ring and a thioether linkage. These features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

1-(3-methoxyphenyl)sulfanylbutan-2-one

InChI

InChI=1S/C11H14O2S/c1-3-9(12)8-14-11-6-4-5-10(7-11)13-2/h4-7H,3,8H2,1-2H3

InChI Key

VTZNHTCCCHRCAU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CSC1=CC=CC(=C1)OC

Origin of Product

United States

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